
2-((4-Allyl-5-(((3-chlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-((4-Allyl-5-(((3-chlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21Cl2N5OS and its molecular weight is 462.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-((4-Allyl-5-(((3-chlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their potential therapeutic effects in various medical fields, including oncology and neurology. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C19H18ClN3S |
Molecular Weight | 355.89 g/mol |
InChI Key | OARANTKISUBFDM-UHFFFAOYSA-N |
CAS Number | 1071368-63-2 |
This compound features a triazole ring system, which is often associated with significant biological activity due to its ability to interact with various biological targets.
Anticonvulsant Activity
Research indicates that triazole derivatives exhibit anticonvulsant properties. A systematic review highlighted that certain triazole compounds bind effectively to voltage-gated sodium channels (VGSCs) and GABA_A receptors, similar to established anticonvulsants like phenytoin and carbamazepine. For instance, compounds with similar structures demonstrated protective effects in animal models at doses ranging from 30 to 100 mg/kg . The specific compound may share these properties, suggesting potential efficacy in treating epilepsy.
Anticancer Activity
Triazole derivatives have been explored for their anticancer properties. Studies have shown that mercapto-substituted 1,2,4-triazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds related to this structure were effective against colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating significant cytotoxicity . The mechanism may involve the induction of oxidative stress or interference with DNA synthesis.
Antimicrobial Activity
The compound's thioether functionality suggests potential antimicrobial activity. Triazoles are known for their antifungal and antibacterial properties. Research has indicated that related compounds can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .
The biological activity of this compound may involve several mechanisms:
- GABA_A Receptor Modulation : Similar compounds have shown affinity for GABA_A receptors, enhancing inhibitory neurotransmission.
- VGSC Interaction : Binding to VGSCs can prevent neuronal excitability, thus contributing to anticonvulsant effects.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may play a role in the anticancer activity observed in related triazole derivatives.
Case Studies
Several studies have evaluated the efficacy of triazole derivatives in vivo:
- Anticonvulsant Efficacy : In a study using the maximal electroshock (MES) test in mice, compounds structurally similar to our target demonstrated significant anticonvulsant activity with protective indices exceeding 25 .
- Cytotoxicity Assessment : A series of synthesized triazoles were tested against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 6.2 μM against HCT-116 cells, indicating potent anticancer activity .
Scientific Research Applications
Biological Activities
The triazole ring is particularly significant due to its association with various pharmacological effects. Research indicates that derivatives of triazoles exhibit a range of biological activities, including:
- Anticonvulsant Activity : Studies have shown that triazole derivatives can be effective in treating seizures. For instance, compounds similar to the one have demonstrated significant anticonvulsant properties in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
- Antimicrobial Effects : The incorporation of thioether groups has been linked to enhanced antimicrobial activity against various pathogens. Compounds with similar structures have shown effectiveness against both bacterial and fungal strains .
- Anticancer Potential : Triazole derivatives have been investigated for their chemopreventive and chemotherapeutic effects on cancer cells. They have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in several cancer types .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multiple steps, including:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the allyl group through substitution reactions.
- Coupling reactions to attach the thioether and acetamide functionalities.
The mechanism of action for its biological activities often involves interaction with specific enzymes or receptors within biological systems, leading to modulation of various pathways associated with disease processes.
Case Studies and Research Findings
- Anticonvulsant Studies : A systematic review highlighted the efficacy of triazole derivatives in managing epilepsy, with specific compounds showing up to 87.5% protection against induced seizures at certain dosages .
- Antimicrobial Research : Investigations into related triazole compounds revealed potent antifungal activity comparable to established antifungal agents like bifonazole, indicating their potential use in treating fungal infections .
- Cancer Research : Several studies have focused on the anticancer properties of triazole derivatives, demonstrating their ability to inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction .
Properties
CAS No. |
539812-40-3 |
---|---|
Molecular Formula |
C21H21Cl2N5OS |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[[5-[(3-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21Cl2N5OS/c1-3-10-28-19(12-24-16-7-4-6-15(22)11-16)26-27-21(28)30-13-20(29)25-18-9-5-8-17(23)14(18)2/h3-9,11,24H,1,10,12-13H2,2H3,(H,25,29) |
InChI Key |
XCKDXFBEANEIHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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